molecular formula C17H25NS B3187541 10-Phenyldecyl isothiocyanate CAS No. 157469-21-1

10-Phenyldecyl isothiocyanate

Cat. No.: B3187541
CAS No.: 157469-21-1
M. Wt: 275.5 g/mol
InChI Key: YBYYJVWCELMDBH-UHFFFAOYSA-N
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Description

10-Phenyldecyl isothiocyanate is an organic compound with the molecular formula C17H25NS. It belongs to the class of isothiocyanates, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This compound features a phenyl group attached to a decyl chain, which is further connected to an isothiocyanate group.

Mechanism of Action

Target of Action

10-Phenyldecyl isothiocyanate, like other isothiocyanates, interacts with a variety of intracellular targets. These targets include cytochrome P450 (CYP) enzymes and proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis . The compound’s primary targets are associated with the inhibitory potency against lung tumorigenesis .

Mode of Action

This compound interacts with its targets, leading to various changes in cellular processes. It inhibits the metabolism of procarcinogens to form carcinogens and increases carcinogen elimination . The compound’s interaction with its targets results in the modulation of cell cycle regulators, induction of apoptosis, and inhibition of metastasis .

Biochemical Pathways

This compound affects several biochemical pathways. It induces the activation of NF-E2-related factor-2 (Nrf2), leading to the induction of phase II enzymes . This compound also inhibits the metabolism of the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), which is associated with lung tumorigenesis .

Pharmacokinetics

The pharmacokinetics of this compound involves linear and first-order absorption, high protein binding, and capacity-limited tissue distribution . Its metabolism involves the mercapturic acid pathway, which includes conjugation with glutathione (GSH), followed by enzymatic degradation and N-acetylation . These properties impact the compound’s bioavailability and its overall effectiveness.

Result of Action

The action of this compound results in molecular and cellular effects that contribute to its chemopreventive potential. It exhibits strong inhibitory effects against lung tumorigenesis . At certain doses, it has been found to be a stronger inhibitor than other tested isothiocyanates .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s inhibitory potency against lung tumorigenesis is correlated with its partition coefficients (log P) and the pseudo first order rate constants for the reaction of isothiocyanates toward glutathione (k obs) . This suggests that the compound’s action can be influenced by factors such as the presence of glutathione in the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: 10-Phenyldecyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of primary amines with thiophosgene or its derivatives. Another method includes the use of isocyanides and elemental sulfur in the presence of catalytic amounts of amine bases . This reaction is typically carried out under moderate heating (around 40°C) and can be optimized for sustainability by using benign solvents such as Cyrene™ or γ-butyrolactone .

Industrial Production Methods: Industrial production of this compound often involves the use of thiophosgene due to its efficiency in converting primary amines to isothiocyanates. due to the toxic nature of thiophosgene, alternative methods using less hazardous reagents are being explored .

Chemical Reactions Analysis

Types of Reactions: 10-Phenyldecyl isothiocyanate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to corresponding amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the isothiocyanate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under mild conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted products depending on the nucleophile used.

Comparison with Similar Compounds

  • Phenethyl isothiocyanate
  • Allyl isothiocyanate
  • Sulforaphane

Comparison: 10-Phenyldecyl isothiocyanate is unique due to its longer alkyl chain and phenyl group, which can influence its biological activity and chemical reactivity. Compared to phenethyl isothiocyanate and allyl isothiocyanate, it has shown higher potency in certain biological assays . Sulforaphane, another well-known isothiocyanate, is primarily studied for its chemopreventive properties, whereas this compound has broader applications in both chemistry and biology .

Properties

IUPAC Name

10-isothiocyanatodecylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NS/c19-16-18-15-11-6-4-2-1-3-5-8-12-17-13-9-7-10-14-17/h7,9-10,13-14H,1-6,8,11-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBYYJVWCELMDBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCCCCCCCN=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50166266
Record name 10-Phenyldecyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50166266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157469-21-1
Record name 10-Phenyldecyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157469211
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-Phenyldecyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50166266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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